molecular formula C7H4ClFO3S B1345471 4-(Fluorosulfonyl)benzoyl chloride CAS No. 402-55-1

4-(Fluorosulfonyl)benzoyl chloride

Cat. No.: B1345471
CAS No.: 402-55-1
M. Wt: 222.62 g/mol
InChI Key: JMTAYFNTRRLWQG-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H4ClFO3S . It is a derivative of benzoyl chloride, where a fluorosulfonyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Biochemical Analysis

Biochemical Properties

4-(Fluorosulfonyl)benzoyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is commonly used in the synthesis of irreversible adenosine A1 antagonists, such as 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine . This interaction involves the formation of covalent bonds with the active sites of enzymes, leading to the inhibition of their activity. The compound’s reactivity is attributed to the presence of the fluorosulfonyl group, which facilitates the formation of stable covalent bonds with nucleophilic residues in proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can alter intracellular signaling cascades, leading to changes in gene expression and metabolic activity . Additionally, the compound’s ability to form covalent bonds with cellular proteins can result in the inhibition of key enzymes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s fluorosulfonyl group reacts with nucleophilic residues in proteins, leading to the formation of stable covalent bonds . This interaction can result in the inhibition or activation of enzymes, depending on the specific target. For example, the compound’s interaction with adenosine receptors can inhibit their activity, thereby modulating downstream signaling pathways and gene expression . Additionally, the compound’s reactivity can lead to the modification of other biomolecules, such as nucleic acids and lipids, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, leading to the formation of less reactive byproducts . These changes can affect the compound’s ability to interact with cellular proteins and enzymes, thereby altering its biochemical properties. In in vitro and in vivo studies, the temporal effects of the compound are often monitored to assess its stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor modulation . At high doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects are often observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing cellular function and homeostasis. Understanding the compound’s metabolic pathways is essential for predicting its biochemical effects and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its accumulation in specific cellular compartments. Additionally, the compound may interact with transport proteins that mediate its uptake and distribution within cells. These interactions can affect the compound’s localization and concentration, influencing its biochemical activity and cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound may be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For example, the compound’s interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and predicting its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Fluorosulfonyl)benzoyl chloride can be synthesized through the reaction of 4-(fluorosulfonyl)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is treated with an excess of thionyl chloride, resulting in the formation of the desired product along with the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the corrosive nature of the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Fluorosulfonyl)benzoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorosulfonyl)benzoyl chloride
  • 4-(Bromosulfonyl)benzoyl chloride
  • 4-(Fluorosulfonyl)benzoic acid

Uniqueness

4-(Fluorosulfonyl)benzoyl chloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it a valuable reagent in organic synthesis and various research applications .

Properties

IUPAC Name

4-fluorosulfonylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTAYFNTRRLWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193197
Record name 4-(Fluorosulphonyl)benzoyl chloride
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Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-55-1
Record name 4-(Fluorosulfonyl)benzoyl chloride
Source CAS Common Chemistry
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Record name 4-(Fluorosulfonyl)benzoyl chloride
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Record name 402-55-1
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Record name 4-(Fluorosulphonyl)benzoyl chloride
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Record name 4-(fluorosulphonyl)benzoyl chloride
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Record name 4-(FLUOROSULFONYL)BENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(fluorosulfonyl)benzoyl chloride in the development of potential antiprotozoal agents?

A: [] Researchers used this compound to modify the side-chain amino groups of 7-substituted guanines and hypoxanthines. These modified compounds were designed to act as inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), an enzyme crucial for cell proliferation in malarial parasites but less critical for mammalian cells. The 4-(fluorosulfonyl)benzoyl group introduces a reactive functional group capable of forming covalent bonds with the enzyme, potentially leading to irreversible inhibition. This approach aimed to exploit the differences in HGPRTase between parasites and mammals to develop selective antiprotozoal agents.

Q2: Did the compounds synthesized using this compound demonstrate significant antiprotozoal activity?

A: [] Unfortunately, the synthesized compounds, including those modified with this compound, did not show significant in vitro inhibition of HGPRTase from H.Ep.-2 cells or extend the lifespan of mice infected with P. berghei. While this specific study did not yield successful antiprotozoal candidates, it highlights the potential of targeting HGPRTase and utilizing reactive groups like the one present in this compound for the development of novel therapeutic agents.

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